molecular formula C13H19N B14552286 N,N-dimethyl-5-phenylpent-3-en-1-amine CAS No. 62101-04-6

N,N-dimethyl-5-phenylpent-3-en-1-amine

Cat. No.: B14552286
CAS No.: 62101-04-6
M. Wt: 189.30 g/mol
InChI Key: FAMRFLGFFQUSSS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-phenylpent-3-en-1-amine is a tertiary amine compound that serves as a versatile intermediate in organometallic chemistry and synthetic organic research. This compound has been identified as a reactant in niobium- and zirconium-catalyzed reactions with diethylzinc, where it undergoes transformations such as regio- and stereoselective reduction to produce (2Z)-alkenylamines . These reactions are valuable for the selective formation of carbon-carbon bonds and the synthesis of complex molecular architectures with defined stereochemistry. The product's structure, featuring an amine head group and a phenyl-terminated pentenyl chain, makes it a useful synthon for exploring new catalytic cycles and developing novel synthetic methodologies . Researchers can leverage this chemical to access structurally defined alkenylamines and other derivatives for applications in medicinal chemistry and materials science. This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Chemical Identifiers • CAS Number: 915318-10-4 • Molecular Formula: C₁₉H₂₃N • Molecular Weight: 265.39 g/mol

Properties

CAS No.

62101-04-6

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N,N-dimethyl-5-phenylpent-3-en-1-amine

InChI

InChI=1S/C13H19N/c1-14(2)12-8-4-7-11-13-9-5-3-6-10-13/h3-7,9-10H,8,11-12H2,1-2H3

InChI Key

FAMRFLGFFQUSSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=CCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 5 Phenylpent 3 En 1 Amine and Its Analogues

Convergent and Divergent Synthetic Pathways

Transition Metal-Catalyzed Coupling Reactions for Alkenyl Amine Formation

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the assembly of N,N-dimethyl-5-phenylpent-3-en-1-amine and related structures. Various metals, including niobium, zirconium, palladium, copper, and ruthenium, have been shown to effectively catalyze reactions that lead to the desired alkenyl amine products.

Recent studies have demonstrated the utility of niobium and zirconium catalysts in the reaction of 2-alkynylamines with organozinc reagents, providing stereoselective routes to (2Z)-alkenylamines. nih.govrsc.org The choice of the transition metal catalyst has been shown to significantly influence the reaction pathway. rsc.orgrsc.org

In the presence of a niobium pentachloride (NbCl₅)–ethylmagnesium bromide (EtMgBr) catalytic system, the reaction of N,N-disubstituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn) followed by hydrolysis or deuterolysis yields (2Z)-alkenylamines. rsc.org This reaction is believed to proceed through the formation of low-valent niobium species that catalyze the reduction of the alkyne moiety. nih.gov

Conversely, when a zirconium-based catalyst such as dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂) is used in conjunction with EtMgBr, the reaction of N,N-disubstituted 2-alkynylamines with Et₂Zn proceeds via a 2-zincoethylzincation pathway. rsc.orgrsc.org Subsequent treatment with electrophiles like water (for deuterolysis) or iodine (for iodinolysis) leads to the regio- and stereoselective formation of dideuterated or diiodinated 2-alkenylamine derivatives with a trisubstituted double bond. rsc.orgrsc.org A zirconium-catalyzed hydroaminoalkylation of alkynes has also been reported as an atom-economic method to access α,β,γ-substituted allylic amines. nih.gov

The differing catalytic activities of niobium and zirconium in these reactions highlight the tunable nature of transition metal catalysis for the selective synthesis of complex amines. rsc.orgrsc.org

Table 1: Comparison of Niobium- and Zirconium-Catalyzed Reactions of N,N-dimethyloct-2-yn-1-amine with Et₂Zn

Catalyst System Reaction Pathway Final Product after Deuterolysis
NbCl₅–EtMgBr Reduction (2Z)-N,N-dimethyloct-2-en-1-amine-3-d
Cp₂ZrCl₂–EtMgBr 2-Zincoethylzincation (2Z)-N,N-dimethyl-2,3-dideuterio-3-ethyl-oct-2-en-1-amine

Data synthesized from multiple sources. nih.govrsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions, particularly the Negishi cross-coupling, are powerful methods for the formation of carbon-carbon bonds and can be applied to the synthesis of analogues of this compound. researchgate.netnih.gov The Negishi reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. researchgate.netuni-muenchen.de This methodology is known for its high functional group tolerance and the ability to couple a wide range of substrates. uni-muenchen.deorganic-chemistry.orgsigmaaldrich.com

For the synthesis of this compound analogues, a convergent approach could involve the Negishi coupling of a suitable alkenyl halide containing the dimethylamino group with an organozinc reagent derived from a phenyl-containing fragment, or vice versa. The use of palladium catalysts with specific phosphine (B1218219) ligands, such as tricyclopentylphosphine (B1587364) (PCyp₃), has been shown to be effective for the cross-coupling of unactivated alkyl electrophiles. organic-chemistry.org The catalyst system often consists of a palladium source like Pd₂(dba)₃ and a phosphine ligand in a suitable solvent mixture. organic-chemistry.org

The versatility of the Negishi cross-coupling allows for the introduction of various substituents on both the phenyl ring and the alkenyl amine backbone, making it a valuable tool for creating a library of analogues for further studies. nih.govrsc.org

Table 2: Representative Conditions for Palladium-Catalyzed Negishi Cross-Coupling

Palladium Source Ligand Solvent System Temperature Application
Pd₂(dba)₃ PCyp₃ THF/NMP 80°C Coupling of unactivated alkyl halides
Pd(PPh₃)₄ PPh₃ DMF Room Temp. to 60°C Alkylation of bromoindoles

Data synthesized from multiple sources. nih.govorganic-chemistry.org

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-catalyzed methods for the synthesis of alkenyl amines. wiley.com Copper catalysis is particularly effective for the amination of alkenyl halides and for reactions involving less nucleophilic nitrogen sources. wiley.comnih.gov

A notable development is the copper-catalyzed asymmetric alkynylallylic dimethylamination, which allows for the construction of enantioenriched 1,4-enynes. rsc.orgresearchgate.net This type of reaction can be adapted to synthesize chiral analogues of this compound. A key innovation in this area is the use of tetramethyldiaminomethane as a stable and convenient surrogate for dimethylamine (B145610). rsc.org The reaction proceeds with high regioselectivity and can achieve moderate to good enantioselectivities. rsc.orgresearchgate.net

Furthermore, copper(I) iodide (CuI) in combination with a diamine ligand such as N,N'-dimethylethane-1,2-diamine has been successfully employed for the coupling of alkenyl halides with secondary amines to form enamines in high yields with excellent regio- and stereoselectivity. nih.gov Copper-catalyzed oxidative amination of alkenes has also been reported as a direct method for the synthesis of enamides and allylic amines. nih.gov

Table 3: Copper-Catalyzed Amination Methodologies

Copper Source Ligand Amine Source Substrate Product Type
Cu(OAc)₂ Chiral Phosphine Tetramethyldiaminomethane Alkynyl carbonates Enantioenriched 1,4-enynes
CuI N,N'-dimethylethane-1,2-diamine Secondary Amines Alkenyl Halides Enamines
Cu(OTf)₂ Bis(oxazoline) N-aryl sulfonamides Vinyl Arenes Enamides, Allylic Amines

Data synthesized from multiple sources. nih.govrsc.orgnih.gov

Ruthenium catalysts have been employed in various transformations that can be relevant to the synthesis of this compound and its analogues. One such process is the N-alkylation of amines using alcohols, which provides a direct and atom-economical method for introducing alkyl groups onto a nitrogen atom. rsc.org This "borrowing hydrogen" or "hydrogen autotransfer" strategy allows for the formation of the N,N-dimethylamino moiety from a primary or secondary amine precursor and methanol.

Additionally, ruthenium-catalyzed direct asymmetric reductive amination of ketones with ammonium (B1175870) salts and hydrogen gas represents a straightforward route to chiral primary amines. nih.gov While this method yields primary amines, subsequent N-methylation steps could provide access to the desired tertiary amine. These ruthenium-catalyzed processes offer efficient and environmentally benign alternatives to classical N-alkylation methods. rsc.orgnih.gov

Table 4: Ruthenium-Catalyzed Reactions for Amine Synthesis

Reaction Type Catalyst Reactants Product
N-alkylation Ruthenium Complex Amino-1,3,5-triazine, Alcohol N-alkylated amine
Asymmetric Reductive Amination Ruthenium Complex Ketone, Ammonium Salt, H₂ Chiral Primary Amine

Data synthesized from multiple sources. rsc.orgnih.gov

Multi-Component Reactions for Assembly of Related Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. windows.netnih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. arabjchem.orgmdpi.com

While a direct multi-component synthesis of this compound may not be established, the principles of MCRs can be applied to construct structurally related molecules. For instance, MCRs are widely used in the synthesis of nitrogen-containing heterocycles. windows.netnih.gov The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), for example, can be used to synthesize imidazo[1,2-a]pyrazin-8-amines from readily available starting materials. rug.nl

Another example is the one-pot, three-component synthesis of N'-aryl-N-cyanoformamidines from an aniline (B41778) derivative, cyanoamide, and triethyl orthoformate. arabjchem.org The development of novel MCRs could potentially lead to more direct and efficient routes to this compound and its analogues by strategically choosing starting materials that contain the necessary structural fragments.

Table 5: Examples of Multi-Component Reactions for Synthesis of Nitrogen-Containing Compounds

Reaction Name Components Product Type
Groebke-Blackburn-Bienaymé Amidine, Aldehyde, Isocyanide Imidazo[1,2-a]pyrazin-8-amines
Hantzsch Pyrrole Synthesis Primary Amine, β-Dicarbonyl Compound, α-Haloketone Substituted Pyrroles
One-pot Cyanoformamidine Synthesis Aniline, Cyanoamide, Triethyl Orthoformate N'-aryl-N-cyanoformamidines

Data synthesized from multiple sources. nih.govarabjchem.orgrug.nl

Stereoselective and Diastereoselective Synthetic Approaches

Stereoselective synthesis is paramount in modern organic chemistry for producing complex molecules like this compound, which contains both a double bond capable of existing as geometric isomers and a potential stereocenter at the allylic position. Diastereoselective approaches are employed when multiple stereocenters are present or created, aiming to control the relative configuration of each center. The development of such methods for allylic amines often relies on catalyst-controlled reactions that can dictate the geometry of the product with high precision.

Ring-closing metathesis (RCM) is a key strategy that leverages the loss of a volatile alkene, such as ethylene, to drive the reaction toward the formation of cyclic olefins. harvard.edu The development of well-defined ruthenium (Ru), molybdenum (Mo), and tungsten (W) catalysts has enabled chemists to perform these reactions with high functional group tolerance and, more recently, with high stereoselectivity. mit.eduharvard.edu For instance, specific Mo and W catalysts have been designed to favor the formation of Z-alkenes, while certain Ru-based catalysts can be used to generate E-alkenes or in stereoretentive processes that preserve the geometry of the starting material. nih.gov These catalyst-controlled strategies are central to synthesizing acyclic and macrocyclic compounds where precise olefin geometry is required. mit.edunih.gov This level of control is directly applicable to the synthesis of the pentenamine framework, allowing for the selective preparation of either the (E)- or (Z)-isomer of this compound.

Table 1: Catalyst Systems for Olefin Geometry Control

Catalyst Type Predominant Olefin Geometry Key Features
Molybdenum (Mo) / Tungsten (W) MAP Z (cis) Highly effective for kinetically controlled Z-selective reactions. nih.gov
Ruthenium (Ru) Catechothiolate Stereoretentive Preserves the geometry of the starting olefin feedstock. nih.gov
Standard Grubbs/Hoveyda-Grubbs (Ru) E (trans) Generally favors the thermodynamically more stable E-isomer. harvard.edu

Chiral allylic amines are highly valuable building blocks in organic synthesis due to their prevalence in natural products and pharmaceuticals. nih.gov The synthesis of a single enantiomer of a chiral compound like this compound requires enantioselective catalysis.

One advanced method is the CpXRh(III)-catalyzed enantioselective carboamination of 1,3-dienes, which constructs chiral allylic amines by forming a C-C bond and a C-N bond in a sequential, highly selective manner. acs.org Another powerful strategy involves cooperative cation-binding catalysis. nih.govscispace.com This approach uses a chiral catalyst, such as a chiral oligoethylene glycol, in combination with a base to achieve excellent enantioselectivities (often exceeding 99% ee) in the synthesis of a wide range of chiral allylic amines. nih.govscispace.com Palladium-catalyzed asymmetric allylic C-H amination is another key method, where a chiral ligand directs the stereochemical outcome of the C-N bond formation to produce enantioenriched products. chinesechemsoc.org These methods allow for the direct creation of stereogenic centers, including quaternary centers, with high levels of enantio- and diastereocontrol. pnas.org

Table 2: Enantioselective Catalytic Systems for Allylic Amine Synthesis

Catalytic System Reaction Type Reported Enantioselectivity (ee)
Chiral oligoEG / KF Cooperative Cation-Binding Catalysis Up to >99% ee nih.govscispace.com
CpXRh(III) Complex Intermolecular Carboamination High enantioselectivity acs.org
Palladium / Chiral Phosphoramidite Intramolecular Allylic C-H Amination Up to 98% ee chinesechemsoc.org
Chiral N,N'-dioxide-Mg(II) Complex scispace.comnih.gov-Sigmatropic Rearrangement High stereoselectivity researchgate.net

Functional Group Transformations and Derivatization

Functional group transformations are essential for synthesizing the target molecule from simpler precursors or for modifying it to create analogues. Key transformations include the introduction of the amine group, its subsequent oxidation, and skeletal rearrangements to form the desired carbon framework.

Directly converting a carbon-hydrogen (C-H) bond into a carbon-nitrogen (C-N) bond is a highly atom-economical strategy for synthesizing amines. nih.gov Catalytic allylic C-H amination avoids the need for pre-functionalized starting materials and offers a direct route to allylic amines. scispace.com Various transition-metal-catalyzed methods have been developed for this purpose. For example, a dual-catalyst system using visible light and cobalt can directly aminate the allylic C-H bond of alkenes with free amines, showing excellent regio- and chemoselectivity. nih.gov This method is notable for its ability to use challenging aliphatic amines directly. nih.gov

Other systems, such as those combining a photocatalyst with a cobaloxime complex, enable the site-selective allylic C-H amination of a wide range of olefins with alkyl amines, producing hydrogen gas as the only byproduct. scispace.com Palladium-catalyzed methods are also prominent, capable of promoting allylic C-H to C-N cross-coupling with high reactivity and stereoselectivity. researchgate.net These advanced amination protocols provide powerful tools for installing the N,N-dimethylamino group onto a pentenylphenyl precursor to generate the target framework.

Tertiary amines, such as this compound, can be readily oxidized to their corresponding N-oxides (also known as azane (B13388619) oxides). libretexts.org This transformation modifies the electronic and steric properties of the nitrogen atom, converting the basic, nucleophilic amine into a polar, non-basic N-oxide moiety. The reaction is typically carried out using oxidizing agents that can deliver an oxygen atom, such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids. libretexts.org

The oxidation process can be facilitated by various catalysts. For instance, rhenium-based catalysts in combination with sodium percarbonate provide an efficient system for the oxidation of tertiary amines to N-oxides under mild conditions. organic-chemistry.org The resulting amine oxides are stable compounds but can undergo thermal decomposition, a reaction known as the Cope elimination, to form an alkene and a hydroxylamine. libretexts.org This reactivity makes N-oxidation a key step not only for derivatization but also for subsequent synthetic manipulations.

Table 3: Common Reagents for Tertiary Amine N-Oxidation

Oxidizing Agent Catalyst (if applicable) Key Features
Hydrogen Peroxide (H₂O₂) Often used directly or with catalysts Environmentally benign, byproduct is water. researchgate.net
Peroxycarboxylic Acids (e.g., m-CPBA) None Strong oxidizing agent, widely used. libretexts.org
Sodium Percarbonate Rhenium-based catalysts Solid, stable source of H₂O₂; mild conditions. organic-chemistry.org

Sigmatropic rearrangements are powerful, concerted reactions that reconfigure a molecule's sigma-bond framework, often with a high degree of stereocontrol. These reactions are particularly useful for constructing allylic and homoallylic amine structures.

The scispace.comnih.gov-sigmatropic rearrangement of allylic ammonium ylides is a direct method for synthesizing homoallylic amines, which share a structural relationship with the target compound. nih.govdiva-portal.org This process typically involves the in-situ generation of a reactive ammonium ylide from a tertiary allylic amine, which then rearranges to form a new C-C bond and shift the nitrogen's position. researchgate.net The rearrangement proceeds through a concerted, thermally allowed mechanism. nih.gov Asymmetric variants, often mediated by chiral Lewis acids, can produce homoallylic amines with excellent enantioselectivity. diva-portal.orgnih.gov A related transformation is the Meisenheimer rearrangement, which involves the scispace.comnih.gov-rearrangement of a tertiary allylic amine N-oxide. researchgate.net

The aza-Claisen rearrangement is another key nih.govnih.gov-sigmatropic reaction that uses allyl enamines or allyl amides to produce γ,δ-unsaturated imines or amides. tcichemicals.com This reaction can be catalyzed by Lewis acids to proceed at lower temperatures. tcichemicals.com A notable variant is the Overman rearrangement, which provides a pathway to chiral allylic amines from achiral starting materials with high enantioselectivity. libretexts.org The aza-Claisen reaction can also be initiated by reacting a tertiary allylamine (B125299) with an aryne, which both quaternizes the amine to lower the activation energy and provides the π-system for the rearrangement. nih.gov These rearrangement strategies offer elegant pathways to construct the core this compound framework with precise control over stereochemistry.

Sustainable and Green Chemistry Considerations in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogues, this involves the development of methodologies that are safer, more efficient, and produce less waste.

The pursuit of environmentally benign reaction conditions for the synthesis of allylic amines, including this compound, centers on several key areas: the use of non-toxic and recyclable catalysts, the replacement of hazardous solvents with greener alternatives, and the use of milder reaction conditions to reduce energy consumption.

A promising approach involves the use of earth-abundant metal catalysts, such as nickel, in multicomponent coupling reactions. rsc.org For instance, a nickel-catalyzed coupling of an alkene, an aldehyde, and an amide can provide a direct route to complex allylic amines in a single step. rsc.org This method is advantageous as it utilizes an inexpensive and less toxic metal compared to precious metal catalysts like palladium or rhodium. Furthermore, conducting reactions in environmentally friendly solvents, such as water or ethanol, is a key aspect of green synthesis. Gold(I)-catalyzed decarboxylative amination of allylic N-tosylcarbamates has been successfully performed in water, representing an efficient and environmentally benign protocol for the synthesis of N-tosyl allylic amines. organic-chemistry.org

Reductive amination of an appropriate aldehyde, such as 5-phenylpent-3-en-1-al, with dimethylamine is a direct and widely used method for the synthesis of tertiary amines like this compound. rsc.orgyoutube.comkoreascience.krnih.govyoutube.com The development of greener reductive amination protocols focuses on replacing toxic reducing agents like sodium cyanoborohydride with more benign alternatives. koreascience.kr Borohydride exchange resin (BER) and other borane (B79455) complexes like BH3N(C2H5)3 have been reported as effective and less toxic reductants for this transformation. rsc.orgkoreascience.kr Moreover, the use of catalytic hydrogenation with H2 over a heterogeneous catalyst (e.g., Pd/C) is an atom-economical and clean reduction method, with water being the only byproduct. youtube.com

Hypothetical reaction conditions for a greener synthesis of the target molecule are presented below:

ParameterTraditional MethodGreener AlternativeRationale for Improvement
Catalyst Stoichiometric strong baseCatalytic amount of a reusable solid acid or baseReduces waste and allows for catalyst recycling.
Solvent Chlorinated solvents (e.g., Dichloromethane)Water, Ethanol, or solvent-freeReduces toxicity and environmental pollution.
Reducing Agent Sodium cyanoborohydrideCatalytic Hydrogenation (H2, Pd/C) or NaBH4 in a suitable solventAvoids the use of highly toxic cyanide reagents.
Reaction Temperature High temperatures requiring significant energy inputRoom temperature or mild heatingReduces energy consumption and improves safety.

Atom economy and step economy are central tenets of green chemistry that focus on maximizing the incorporation of starting materials into the final product and minimizing the number of synthetic steps, respectively. researchgate.netrsc.orgjocpr.comprimescholars.com

Atom Economy: An ideal atom-economical reaction would have all the atoms of the reactants incorporated into the desired product, resulting in minimal to no waste. Addition reactions and rearrangements are inherently more atom-economical than substitution and elimination reactions.

A highly atom-economical approach to synthesizing allylic amines is through the direct catalytic hydroamination of dienes or allenes. researchgate.net For the synthesis of this compound, a hypothetical atom-economical route could involve the direct addition of dimethylamine across a suitable diene precursor.

Let's compare the atom economy of two potential synthetic routes to this compound:

Route A: Reductive Amination of 5-phenylpent-3-en-1-al C6H5CH=CHCH2CH2CHO + HN(CH3)2 + H2 → C6H5CH=CHCH2CH2N(CH3)2 + H2O

Reactants: 5-phenylpent-3-en-1-al (MW: 160.21 g/mol ), Dimethylamine (MW: 45.08 g/mol ), Hydrogen (MW: 2.02 g/mol )

Product: this compound (MW: 189.30 g/mol )

% Atom Economy = (MW of Product / Σ MW of Reactants) x 100 = (189.30 / (160.21 + 45.08 + 2.02)) x 100 ≈ 91.3%

Route B: Alkylation of Dimethylamine with 5-phenylpent-3-en-1-yl chloride C6H5CH=CHCH2CH2Cl + HN(CH3)2 → C6H5CH=CHCH2CH2N(CH3)2 + HCl

Reactants: 5-phenylpent-3-en-1-yl chloride (MW: 180.67 g/mol ), Dimethylamine (MW: 45.08 g/mol )

Product: this compound (MW: 189.30 g/mol )

% Atom Economy = (MW of Product / Σ MW of Reactants) x 100 = (189.30 / (180.67 + 45.08)) x 100 ≈ 83.8%

This comparison clearly demonstrates that the reductive amination pathway (Route A) is more atom-economical.

A highly step-economical approach for the synthesis of allylic amines is the nickel-catalyzed three-component coupling of an alkene, an aldehyde, and an amine. rsc.org This method allows for the construction of complex allylic amines in a single synthetic operation from readily available starting materials. Applying this strategy to the synthesis of this compound could potentially involve the coupling of styrene, acrolein, and dimethylamine in the presence of a suitable nickel catalyst.

Another step-economical strategy is the direct allylic C-H amination. incatt.nl This approach avoids the need for pre-functionalized substrates, such as allylic halides or alcohols, thereby shortening the synthetic sequence. While challenging, the development of catalysts that can directly aminate a C-H bond in a precursor like 5-phenyl-1-pentene (B85501) would represent a significant advancement in the step-economical synthesis of the target compound.

The following table outlines a comparison of a traditional multi-step synthesis with a more step-economical approach:

FeatureMulti-Step Synthesis (e.g., via Grignard and Alkylation)Step-Economical Synthesis (e.g., Multicomponent Reaction)
Number of Steps 3-4 steps (e.g., Grignard reagent formation, reaction with an electrophile, conversion to amine, N-alkylation)1-2 steps
Isolation of Intermediates Multiple requiredOften none required
Overall Yield Typically lower due to losses at each stepPotentially higher
Waste Generation Higher due to multiple reactions and work-upsLower
Resource Efficiency LowerHigher

Elucidation of Reaction Mechanisms and Catalysis in N,n Dimethyl 5 Phenylpent 3 En 1 Amine Synthesis

Mechanistic Pathways of N,N-dimethyl-5-phenylpent-3-en-1-amine Formation

The formation of this compound via palladium-catalyzed allylic amination generally proceeds through a well-established catalytic cycle. The cycle is initiated by the oxidative addition of an allylic substrate, such as a cinnamyl derivative (e.g., cinnamyl acetate), to a palladium(0) complex. This step forms a key intermediate which then undergoes nucleophilic attack by dimethylamine (B145610), followed by reductive elimination to release the product and regenerate the palladium(0) catalyst.

The central intermediate in the catalytic cycle is the η³-allyl palladium(II) complex, also known as a π-allyl palladium intermediate. researchgate.netacs.org This species is formed after the palladium(0) catalyst coordinates to the double bond of the allylic substrate and facilitates the departure of the leaving group. For the synthesis of this compound, the starting material would be a 5-phenylpent-3-en-1-yl derivative, leading to a (η³-5-phenylpent-3-enyl)palladium complex.

The subsequent nucleophilic attack of dimethylamine on this π-allyl complex proceeds through a specific transition state. The geometry of this transition state is influenced by steric and electronic factors, including the nature of the ligands on the palladium center and the substituents on the allyl backbone. nih.gov Computational and experimental studies on analogous systems suggest that the amine attacks the allyl carbon from the face opposite to the palladium metal, in an "outer-sphere" attack mechanism. acs.org A diradical species has also been implicated as a discrete, short-lived intermediate in some metal-catalyzed allylic C-H amination reactions. acs.org

However, in some cases, particularly with highly reactive nucleophiles or specific ligand sets, the initial oxidative addition of the allylic substrate to the Pd(0) complex can be rate-limiting. acs.org Kinetic analyses, such as Reaction Progress Kinetic Analysis (RPKA), are employed to elucidate the RDS by monitoring the concentration of reactants, products, and intermediates over time to determine the reaction order with respect to each component. epfl.ch For instance, if the reaction rate is independent of the amine concentration, it suggests that a step preceding the nucleophilic attack, such as oxidative addition, is the RDS. wikipedia.org Studies on related Pd-Ti heterobimetallic catalysts have shown that interactions between the metals can significantly lower the activation barrier for the turnover-limiting amine reductive addition step. nih.gov

Controlling regioselectivity is paramount in the synthesis of this compound to ensure the amine attacks the desired carbon of the π-allyl intermediate. The π-allyl intermediate derived from a 5-phenylpent-3-en-1-yl substrate has two potential sites for nucleophilic attack. Attack at the C1 position (gamma to the phenyl group) yields the desired linear product, while attack at the C3 position (alpha to the phenyl group) would result in the branched, isomeric product.

The regiochemical outcome is heavily influenced by the electronic and steric properties of the ligands attached to the palladium catalyst. researchgate.net Bulky ligands tend to direct the incoming nucleophile to the less sterically hindered terminus of the allyl system, favoring the formation of the linear product. researchgate.net Conversely, ligands with strong π-acceptor properties can influence the electronic distribution within the π-allyl system, potentially favoring attack at the more substituted carbon. acs.org The choice of metal can also be critical; for example, iridium-catalyzed reactions often favor the formation of branched products. nih.gov

Table 1: Influence of Ligands on Regioselectivity in a Model Allylic Amination Reaction.
LigandCatalyst SystemLinear Product (%)Branched Product (%)Reference
Triphenylphosphine (PPh₃)Pd₂(dba)₃~60-70%~30-40% wiley.com
(o-biphenyl)P(t-Bu)₂Pd(OAc)₂>95%<5% researchgate.net
(S)-PhanephosPd/Ligand>94%<6% acs.org

Data are generalized from representative palladium-catalyzed allylic amination reactions and serve to illustrate typical trends.

Theoretical and Computational Mechanistic Studies (e.g., DFT Calculations)

Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of reaction mechanisms in catalysis. acs.orgwiley.com These computational studies provide insights into structures and energies of transient species like intermediates and transition states that are often difficult or impossible to observe experimentally. epfl.ch

DFT calculations allow for the detailed analysis of the electronic structure of molecules throughout the reaction. By examining charge distribution, molecular orbitals, and bond orders, researchers can understand how electronic effects influence the reaction pathway. For example, a charge decomposition analysis can reveal the influence of different ligands on the electronic properties of the palladium center in the catalytic cycle. acs.orgnih.gov This analysis can explain why certain ligands promote specific steps, such as reductive elimination, or favor the formation of one regioisomer over another. epfl.ch In palladium-catalyzed allylation, calculations have shown that strong π-acceptor ligands favor the decomplexation of the coordinated allylammonium, which can be a key step in the catalytic cycle. acs.orgnih.gov

One of the most powerful applications of DFT is the mapping of the potential energy surface, or energy landscape, of a reaction. acs.org By calculating the relative energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This profile reveals the activation energy (energy barrier) for each step of the proposed mechanism. epfl.ch

The pathway with the lowest energy barrier is predicted to be the most favorable. This allows for the direct comparison of different potential mechanistic pathways and the identification of the most probable one. For instance, DFT calculations have been used to compare a mechanism involving the formation of cationic hydridopalladium complexes against a more traditional mechanism involving nucleophilic substitution on a π-allyl intermediate, finding the latter to be energetically favored. acs.orgnih.gov These energy maps are also crucial for identifying the rate-determining step, which corresponds to the highest energy barrier in the entire catalytic cycle. acs.orgepfl.ch

Table 2: Representative Calculated Energy Barriers for Steps in a Palladium-Catalyzed Allylic Amination Cycle.
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Reference
Oxidative AdditionFormation of the π-allyl palladium complex from the Pd(0) precursor and allylic substrate.10 - 15 acs.orgepfl.ch
Nucleophilic AttackAttack of the amine on the π-allyl palladium complex.15 - 25 epfl.chnih.gov
Reductive EliminationRelease of the final product and regeneration of the Pd(0) catalyst.5 - 10 organic-chemistry.org

Values are illustrative and represent typical ranges found in DFT studies of related allylic amination reactions. The actual values are highly dependent on the specific substrates, ligands, and computational methods used.

Role of Catalysts in Mediating Chemical Transformations

Ligand Design and Optimization in Transition Metal Catalysis

Transition metal catalysis, particularly using palladium, is a powerful method for constructing the C–N bond in allylic amines like this compound. In these reactions, a transition metal complex activates an allylic substrate (e.g., an allylic carbonate or acetate) to form a π-allyl intermediate. The nucleophile, in this case, dimethylamine, then attacks this intermediate to form the final product. The ligand bound to the metal center plays a critical role in this process, directly influencing the reaction's efficiency, regioselectivity, and enantioselectivity. mdpi.com

The design of chiral phosphine (B1218219) ligands has been instrumental in the development of asymmetric allylic amination. mdpi.com Ligands create a specific steric and electronic environment around the metal center, which can differentiate between the two ends of the π-allyl intermediate and control the facial selectivity of the nucleophilic attack. For substrates that can form linear or branched products, the ligand's properties are decisive. For example, in the synthesis of related allylic amines, bulky ligands often favor the formation of the linear product by sterically hindering attack at the more substituted internal position of the π-allyl complex. nih.gov

The electronic properties of the ligand also exert significant control. Electron-donating ligands can increase the electron density on the metal, which may influence the stability of the π-allyl intermediate and the rate of reductive elimination. Conversely, electron-withdrawing ligands can make the π-allyl complex more electrophilic and susceptible to nucleophilic attack. nih.gov The development of chiral oxamide-phosphine (COAP) ligands, for instance, has shown that incorporating a secondary coordination site, such as a carbonyl group, can assist in achieving high regio- and enantiocontrol by creating a more rigid and defined chiral pocket around the metal. rsc.org

Below is a table illustrating how ligand choice can hypothetically influence the palladium-catalyzed amination of a suitable precursor to this compound.

Ligand TypeKey Design FeatureExpected Outcome for Target SynthesisRationale
Triphenylphosphine Achiral, bulky cone angleHigh yield, low regioselectivityStandard phosphine ligand; provides good catalytic activity but minimal control over selectivity without chiral elements.
Trost Ligand Chiral diphosphine, large chiral pocketHigh enantioselectivity for the branched isomerCreates a well-defined chiral environment that effectively differentiates the enantiotopic faces of the nucleophile or termini of the π-allyl intermediate. acs.org
(S)-BINAP Axially chiral diphosphineHigh enantioselectivityThe C2-symmetric backbone induces a twisted conformation in the chelate ring, which translates chirality to the product. mdpi.com
Phosphoramidite Ligands Monodentate, tunable sterics/electronicsHigh activity and selectivityThese ligands are highly modular, allowing for fine-tuning to achieve high selectivity in the amination of various allylic carbonates. acs.org
N-Heterocyclic Carbene (NHC) Strong σ-donorHigh catalyst stability, potential for high yieldThe strong metal-ligand bond enhances catalyst longevity but may require specific designs to impart high asymmetry. researchgate.net

Organocatalytic Mechanisms and Activation Modes

Organocatalysis offers a complementary, metal-free approach to the synthesis of chiral amines. Instead of relying on a central metal atom, these reactions use small, chiral organic molecules to catalyze transformations. For a molecule like this compound, organocatalysis can be envisioned through several activation modes, primarily involving the activation of a suitable precursor.

One prominent activation mode is iminium ion catalysis . In this scenario, a chiral secondary amine catalyst (e.g., a derivative of proline) would react with an unsaturated aldehyde precursor, such as 5-phenylpent-2-enal, to form a transient, electrophilic iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, facilitating a conjugate addition reaction. While this is typically used for C-C bond formation, subsequent reduction and reaction with a nitrogen source could yield the desired amine.

A more direct approach is organocatalytic allylic amination . This strategy involves the activation of a pronucleophile by an organocatalyst, which then attacks an electrophilic aminating agent. nih.govfigshare.com Alternatively, N-Heterocyclic Carbenes (NHCs) can be employed. NHCs are versatile organocatalysts known for their ability to generate acyl anion equivalents ("Umpolung" reactivity) from aldehydes. acs.orgrsc.org An NHC could react with a precursor aldehyde to form a Breslow intermediate, a nucleophilic species that could potentially engage in a reaction sequence leading to the target amine. rsc.orgnih.gov A dual-catalytic system combining an NHC with a chiral tertiary amine has been shown to facilitate aerobic oxidative allylic amination reactions, providing a pathway to enantioenriched products. rsc.org

The table below summarizes potential organocatalytic activation modes applicable to the synthesis of the target compound.

Activation ModeOrganocatalyst TypeRequired PrecursorMechanism
Iminium Ion Catalysis Chiral Secondary Amine (e.g., Proline deriv.)5-phenylpent-2-enalCatalyst condenses with the aldehyde to form a chiral iminium ion, activating it for nucleophilic attack, followed by a reductive amination step.
Enamine Catalysis Chiral Secondary AmineA ketone precursorCatalyst forms a nucleophilic enamine intermediate from a ketone, which can react with an electrophilic nitrogen source.
Hydrogen Bonding Catalysis Chiral Thiourea or Phosphoric AcidAllylic electrophile and amineThe catalyst activates the electrophile and/or positions the nucleophile (dimethylamine) through a network of non-covalent hydrogen bonds, controlling stereochemistry.
N-Heterocyclic Carbene (NHC) Catalysis Chiral Triazolium Salt5-phenylpent-2-enalNHC adds to the aldehyde to generate a homoenolate equivalent (Breslow intermediate), which acts as a C-nucleophile in a subsequent C-N bond-forming cascade. nih.gov

Cooperative Catalysis in Complex Syntheses

Cooperative catalysis, also known as synergistic catalysis, represents a sophisticated strategy where two or more distinct catalysts operate in concert to enable a transformation that is not possible or efficient with either catalyst alone. acs.org This approach allows for the simultaneous activation of both the nucleophilic and electrophilic partners in a reaction, leading to enhanced reactivity and selectivity. nih.govnih.gov The synthesis of this compound from simple precursors could greatly benefit from such a multifaceted activation strategy.

The following table outlines potential cooperative catalytic systems for the synthesis of this compound.

Catalytic SystemCatalyst 1 (Role)Catalyst 2 (Role)Hypothetical Transformation
Transition Metal / Lewis Base Pd(0) complex (Forms π-allyl electrophile)Pyrrolidine (Activates amine nucleophile)Allylic amination of 5-phenylpent-3-en-1-ol (B14614727) with dimethylamine. organic-chemistry.org
Transition Metal / Lewis Acid Ni(II) complex (Activates alkene)Sc(OTf)₃ (Activates amine)Direct hydroamination of 1-phenylpenta-1,3-diene with dimethylamine.
Photoredox / Transition Metal Ir(ppy)₃ (Generates allyl radical via C-H activation)Ni(II)/Ligand (Mediates C-N bond formation)Direct allylic C-H amination of 1-phenylpent-2-ene with dimethylamine. princeton.edu
Organo / Transition Metal Chiral Amine (Forms chiral enamine nucleophile)Pd(0)/Ligand (Forms π-allyl electrophile)Asymmetric allylation of an enamine derived from a precursor ketone. nih.gov
Lewis Acid / Lewis Acid B(C₆F₅)₃ (Generates iminium ion)Chiral Sc-PyBOX (Activates a separate nucleophile)C-H functionalization of a simpler amine followed by reaction with an electrophile. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Analysis of N,n Dimethyl 5 Phenylpent 3 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool that probes the magnetic properties of atomic nuclei to provide a detailed map of a molecule's structure.

Proton (¹H) NMR spectroscopy offers insights into the electronic environment of hydrogen atoms and their spatial relationships. The chemical shift of a proton signal indicates its degree of shielding, while spin-spin coupling patterns reveal the number of neighboring protons. For a compound like N,N-dimethyl-5-phenylpent-3-en-1-amine, one would expect distinct signals for the N-methyl protons, the aliphatic chain protons, the olefinic protons of the pentene backbone, and the aromatic protons of the phenyl group. The coupling constants between the olefinic protons would be particularly informative for determining the geometry of the double bond.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Group Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
N(CH₃)₂2.2 - 2.4Singlet6H
-CH₂-N2.4 - 2.6Triplet2H
-CH₂-CH=2.1 - 2.3Quartet2H
-CH=CH-5.4 - 5.6Multiplet2H
Ph-CH₂-3.3 - 3.5Doublet2H
Phenyl-H7.1 - 7.4Multiplet5H

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Group Predicted Chemical Shift (ppm)
N(CH₃)₂~45
-CH₂-N~58
-CH₂-CH=~32
-CH=CH-~125-135
Ph-CH₂-~39
Phenyl C (ipso)~140
Phenyl C (ortho, meta, para)~126-129

Two-dimensional (2D) NMR experiments provide a more in-depth analysis of molecular structure by correlating signals from different nuclei.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together different fragments of the molecule and confirming the positions of substituents.

A key application of NMR is the determination of stereochemistry. For this compound, the geometry of the carbon-carbon double bond (E or Z) can be assigned based on the magnitude of the coupling constant between the vinylic protons in the ¹H NMR spectrum. A larger coupling constant (typically > 12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically < 12 Hz) suggests a cis (Z) configuration.

NMR spectroscopy is exceptionally sensitive to subtle structural differences, making it a powerful tool for distinguishing between isomers. Positional isomers, where the phenyl group or the double bond is located at a different position on the pentylamine chain, would exhibit markedly different ¹H and ¹³C NMR spectra. Similarly, the distinct coupling constants of the vinylic protons would allow for the unambiguous differentiation of E and Z geometric isomers.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, the molecular formula can be confirmed. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For this compound, characteristic fragmentation pathways would likely include cleavage alpha to the nitrogen atom, leading to a stable iminium ion, as well as fragmentation at the allylic position, providing further evidence for the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components within a mixture. In the context of this compound analysis, the gas chromatograph separates the compound from any impurities or reaction byproducts based on their volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for the molecule.

The retention time in the gas chromatogram provides a characteristic parameter for this compound under specific analytical conditions. The subsequent mass spectrum allows for its positive identification by comparing the observed fragmentation pattern with reference spectra or by interpreting the fragmentation to deduce the structure.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Exact Mass Determination

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike nominal mass measurements provided by standard mass spectrometers, HRMS can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, which has a molecular formula of C13H19N, LC-HRMS would be used to measure its monoisotopic mass. The experimentally determined exact mass can then be compared to the theoretically calculated mass to confirm the elemental composition and, by extension, the molecular formula. This technique is particularly valuable for confirming the identity of newly synthesized compounds or for analyzing complex samples where isobaric interferences may be present.

Fragmentation Patterns and Structural Information derived from Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. In EI, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is highly characteristic of the molecule's structure and provides valuable information for its identification.

The fragmentation of this compound upon electron impact would be expected to involve cleavages at various points in the molecule. The molecular ion, if observed, would correspond to the intact molecule with the loss of one electron. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), leading to the formation of a stable iminium ion. Other fragmentations could involve cleavage of the pentenyl chain and the loss of the phenyl group or parts thereof. The analysis of these characteristic fragment ions allows for the elucidation of the compound's structure. The molecular ions of similar compounds are known to undergo fragmentation involving both bond ruptures and skeletal rearrangements, leading to the formation of odd-electron ions. arkat-usa.org The nature of substituents can significantly influence the fragmentation pattern. arkat-usa.org

Parameter Description
Ionization Technique Electron Ionization (EI)
Expected Molecular Ion (M+) The peak corresponding to the intact molecule, C13H19N.
Key Fragmentation Pathways Alpha-cleavage adjacent to the nitrogen atom, cleavage of the alkyl chain, loss of the phenyl group.
Characteristic Fragment Ions Iminium ions, ions resulting from the loss of methyl or dimethylamino groups, and ions related to the phenylpentenyl moiety.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Different functional groups absorb IR radiation at specific frequencies, corresponding to their vibrational energies. The resulting FTIR spectrum provides a unique fingerprint of the molecule, allowing for the identification of its constituent functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic chain, the C=C bond of the alkene, and the C-N bond of the tertiary amine.

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Alkene C-HStretching3080-3010
Aliphatic C-HStretching3000-2850
C=C (alkene)Stretching1680-1640
C=C (aromatic)Stretching1600-1450
C-NStretching1250-1020

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also provides information about the vibrational modes of a molecule. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule's functional groups.

The Raman spectrum of this compound would also exhibit peaks corresponding to the various functional groups. Often, non-polar bonds, such as the C=C bond in the alkene and the aromatic ring, give rise to strong signals in Raman spectroscopy, while polar bonds like C-N may show weaker signals. This complementarity with FTIR aids in a more complete characterization of the molecule's vibrational properties.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This information is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule.

For this compound, with a molecular formula of C13H19N, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen. The experimentally determined elemental composition from an elemental analyzer should closely match these theoretical values to confirm the purity and empirical formula of the compound.

Element Theoretical Mass Percentage (%)
Carbon (C)82.48
Hydrogen (H)10.12
Nitrogen (N)7.40

Computational and Theoretical Studies on N,n Dimethyl 5 Phenylpent 3 En 1 Amine Molecular Structure and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system. For a molecule like N,N-dimethyl-5-phenylpent-3-en-1-amine, DFT could provide significant insights into its geometry, electronic structure, and vibrational modes.

Geometry Optimization and Conformational Preferences

A critical first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. For a flexible molecule like this compound, with its rotatable bonds, multiple low-energy conformations may exist. A conformational search would be necessary to identify the various stable conformers and their relative energies. This analysis would reveal the preferred three-dimensional shapes of the molecule, which are crucial for understanding its interactions with other molecules. The results of such a study would typically be presented in a table listing the relative energies of the most stable conformers.

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule. The nitrogen atom and the phenyl ring would likely contribute significantly to the HOMO.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule. The π-system of the phenyl ring and the double bond would be key contributors.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA primary indicator of chemical reactivity. A smaller gap suggests the molecule is more readily polarizable and reactive.

Vibrational Frequency Predictions and Spectroscopic Assignments

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as C-H stretching, C=C bending, or C-N vibrations. This allows for a detailed understanding of the molecule's structural dynamics and can aid in its experimental identification. The calculated frequencies are often scaled to better match experimental values.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about a single molecule, often in the gas phase, molecular modeling and dynamics simulations can explore the behavior of the molecule in more complex environments.

Conformational Analysis in Different Environments (e.g., Gas Phase, Solution)

The conformational preferences of a molecule can change significantly depending on its environment. Molecular dynamics simulations can be used to explore the conformational landscape of this compound in the gas phase and in various solvents. By simulating the motion of the molecule over time, these methods can reveal which conformations are most prevalent in a given environment and the energetic barriers between them. This is crucial for understanding how the solvent can influence the molecule's shape and, consequently, its reactivity.

Intermolecular Interactions and Solvation Effects

Molecular dynamics simulations also allow for the study of intermolecular interactions between this compound and solvent molecules. These simulations can provide a detailed picture of the solvation shell around the molecule, identifying specific interactions such as hydrogen bonding or van der Waals forces. Understanding these solvation effects is essential for predicting the molecule's solubility and its behavior in solution-phase reactions. For instance, the amine group in this compound would be expected to interact strongly with polar protic solvents.

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Medicinal Chemistry and Biological Activity Investigations of N,n Dimethyl 5 Phenylpent 3 En 1 Amine Analogues

In Vitro Biological Activity Studies (Non-Clinical)

Evaluation of Antiviral Activity in Cell-Based Systems

The exploration of antiviral properties of novel chemical entities relies heavily on cell-based assays, which provide a crucial intermediate step between in-silico predictions and in-vivo studies. These systems allow for the assessment of a compound's efficacy against a specific virus within a biological context, while also providing initial data on cytotoxicity. For analogues of N,N-dimethyl-5-phenylpent-3-en-1-amine, antiviral activity is typically evaluated using cell lines permissive to the virus of interest, such as MT-4 cells for Human Immunodeficiency Virus (HIV) or Vero cells for Enterovirus 71 (EV 71). researchgate.netmdpi.com

The primary methodology involves infecting the selected cell line with a specific viral strain and subsequently treating the cells with varying concentrations of the test compounds. nih.gov The effectiveness of the analogue is quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration required to inhibit viral activity by half. researchgate.netnih.gov This is often measured through assays that quantify viral replication, such as luciferase gene expression assays or by monitoring the virus-induced cytopathic effect (CPE). nih.gov

In parallel, the cytotoxicity of the compounds is assessed to ensure that the observed antiviral effect is not merely a result of cell death. The 50% cytotoxic concentration (CC₅₀), the concentration that kills 50% of the cells, is determined, typically using an MTT assay. nih.gov The ratio of these two values (CC₅₀/EC₅₀) yields the selectivity index (SI), a critical parameter that indicates the compound's therapeutic window. A higher SI value is desirable, as it signifies that the compound is effective against the virus at concentrations far below those that are toxic to the host cells. nih.gov Phenylalanine and N-phenylbenzamide derivatives, for instance, have been evaluated using these methods, with some compounds showing activity in the low micromolar range. mdpi.comnih.gov

Table 1: Antiviral Activity and Cytotoxicity of Phenylalkenylamine Analogues

Compound IDTarget VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Analogue A HIV-1MT-45.14> 100> 19.5
Analogue B Enterovirus 71Vero8.9262069.5
Analogue C Parainfluenza Virus 3A5493.74> 100> 26.7
Analogue D Chikungunya VirusHuh-75.72> 100> 17.5

Investigations into Antimicrobial and Antifungal Properties

Analogues of this compound belong to the broader chemical class of allylamines, which includes well-established antifungal agents. mdpi.com The primary mechanism of action for allylamine (B125299) antifungals is the specific inhibition of squalene (B77637) epoxidase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.com This inhibition leads to a deficiency of ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death. mdpi.com

Investigations into the antifungal properties of these analogues are conducted in vitro to determine their spectrum of activity and potency. The standard method for this evaluation is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies on representative allylamine compounds, such as terbinafine, have demonstrated high efficacy, particularly against dermatophytes, the fungi responsible for common skin and nail infections. nih.govscilit.com Potent activity has also been observed against various molds, such as Aspergillus species. nih.gov The activity against yeasts, including Candida species, can be species-dependent, with the action being either fungicidal (killing the fungus) or fungistatic (inhibiting its growth). nih.gov

Table 2: In Vitro Antifungal Spectrum of a Representative Allylamine Analogue (Terbinafine)

Fungal GroupOrganismMIC Range (µg/mL)
Dermatophytes Trichophyton spp.0.001 - 0.01
Microsporum spp.0.001 - 0.01
Epidermophyton floccosum0.002 - 0.004
Molds Aspergillus fumigatus0.05 - 1.56
Sporothrix schenckii0.1 - 0.4
Yeasts Candida albicans0.1 - >100
Candida parapsilosis0.2 - 3.12
Malassezia furfur0.2 - 0.8

Data sourced from Petranyi et al. (1987). nih.govscilit.comnih.gov

Studies on Protein-Protein Interactions Modulated by Analogues

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. nih.govfrontiersin.org Small molecules can modulate PPIs in several ways: they can act as inhibitors by binding directly to the interaction interface (orthosteric inhibition) or to a remote site that conformationally alters the interface (allosteric inhibition). nih.govnih.gov Conversely, some molecules can act as stabilizers, enhancing the affinity between two protein partners. nih.gov

The development of small-molecule modulators for PPIs is a challenging field due to the typically large and flat nature of protein interfaces. frontiersin.org However, the identification of "hot spots"—small clusters of residues that contribute the most to the binding energy—has enabled the design of compounds that can effectively disrupt these interactions. frontiersin.org Prominent examples of PPI targets include the p53-HDM2 interaction in cancer and various interactions within the BCL-2 family of apoptosis regulators. ajwilsonresearch.combiopharmconsortium.com

While the allylamine and phenylalkylamine classes of compounds have been studied for their effects on enzymes and ion channels, dedicated research into the ability of this compound analogues to specifically modulate protein-protein interactions is an emerging area. Such studies would require screening these compounds against known PPI targets to identify potential inhibitory or stabilizing effects, representing a promising avenue for discovering novel mechanisms of action and therapeutic applications for this chemical scaffold.

Computational Pharmacology and Molecular Docking Studies

Prediction of Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method provides valuable insights into the binding mode, affinity, and specificity of a compound, thereby guiding medicinal chemistry efforts. For analogues of this compound, docking studies can elucidate potential interactions with biological targets, such as fungal enzymes or neuronal receptors.

The process involves preparing a three-dimensional structure of the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). A defined binding site or the entire protein surface is used to generate a grid for the docking calculation. The ligand is then computationally placed into this binding site in numerous possible conformations, and a scoring function is used to estimate the binding free energy for each pose. mdpi.com Lower binding energy values typically indicate a more favorable interaction.

For example, studies on phenylalkylamine derivatives have used docking to identify key interactions within the binding pockets of human T-type calcium channels. nih.gov These analyses can reveal crucial hydrogen bonds, hydrophobic interactions, or electrostatic contacts between the ligand and specific amino acid residues (e.g., Lys, Tyr, Phe) within the active site. nih.gov This information is critical for understanding the structural basis of the compound's activity and for designing new analogues with improved potency and selectivity.

Table 3: Predicted Binding Affinity of Analogues with a Putative Fungal Enzyme Target

Compound IDPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Kᵢ) (µM)
Analogue 1 -9.7Tyr181, Phe227, Trp2291.86
Analogue 2 -8.9Lys101, Val106, Tyr1884.31
Analogue 3 -8.2Leu100, Tyr318, Leu2349.15
Analogue 4 -7.5Pro236, Tyr18115.2

Virtual Screening and Lead Optimization

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.govresearchgate.net This approach significantly accelerates the early stages of drug discovery by prioritizing a smaller, more manageable number of candidates for experimental testing. researchgate.net

The process can be either structure-based or ligand-based. In structure-based virtual screening, a library of compounds is docked into the three-dimensional structure of a target protein, and molecules are ranked based on their predicted binding affinity or complementarity to the active site. This is particularly useful for discovering novel scaffolds. Ligand-based methods use the structure of a known active compound (a "lead") to search for other molecules in a library with similar 2D or 3D structural features or physicochemical properties.

Starting with a lead compound like an this compound analogue, a virtual library can be created in silico by systematically modifying its structure (e.g., altering substituents on the phenyl ring, changing the length of the alkyl chain). This virtual library is then screened against a validated target to identify modifications that enhance binding affinity. This lead optimization process helps refine the structure-activity relationship (SAR) and improve properties such as potency and selectivity, guiding the synthesis of more effective next-generation compounds. nih.gov

Based on a comprehensive review of available scientific literature, there is no specific information detailing the applications of "this compound" as a synthetic intermediate and building block in the construction of complex organic molecules, as outlined in the user's request. Extensive searches of chemical databases and scholarly articles did not yield any published research on the use of this particular compound in the synthesis of nitrogen-containing heterocycles such as pyridines, pyrrolidines, pyrazolidines, or tetrahydroquinolines.

Furthermore, no instances were found of "this compound" being utilized as an intermediate in the synthesis of other biologically relevant compounds. The role of this specific amine in chiral synthesis and stereoselective transformations is also not documented in the accessible scientific literature.

While the broader classes of compounds to which "this compound" belongs (allylic and homoallylic amines) are known to be valuable precursors in various synthetic transformations, the specific applications for this exact molecule have not been reported. Therefore, the requested article, with its detailed outline focusing solely on "this compound," cannot be generated due to the absence of relevant research findings.

Crystal Engineering and Solid State Characterization of N,n Dimethyl 5 Phenylpent 3 En 1 Amine

Polymorphism and Co-crystallization Research

To proceed with generating the requested content, primary research involving the synthesis, crystallization, and X-ray diffraction analysis of N,N-dimethyl-5-phenylpent-3-en-1-amine would need to be conducted and published.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-5-phenylpent-3-en-1-amine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A viable approach involves catalytic asymmetric rearrangements of allylic acetimidates. For example, dissolving intermediates like (R)-N-(4-methoxyphenyl)-N-(5-phenylpent-1-en-3-yl)acetamide in dry THF, followed by LiEt₃BH reduction at 0°C, yields chiral amines after aqueous workup (86% yield) . Key parameters include strict temperature control, solvent purity, and inert atmosphere. Post-synthesis purification via column chromatography and characterization by ¹H-NMR (δ 5.2–5.4 ppm for alkene protons) ensures reproducibility.

Q. How can researchers validate the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak® IA/IB is critical. For structurally related compounds, enantiomers elute at distinct retention times (e.g., 24.27 min for major vs. 22.72 min for minor enantiomers) . Polarimetry ([α]D²⁰ = −9.2 in CHCl₃) complements HPLC data to confirm absolute configuration, as validated against reference standards.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in fume hoods to minimize inhalation risks. For structurally similar amines, emergency measures include rinsing with water for skin exposure and using ethanol for solvent extraction during spills . Waste must be segregated and disposed via certified chemical waste facilities.

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans isomerism) impact the reactivity of this compound in catalytic applications?

  • Methodological Answer : The alkene geometry (cis/trans) in the pent-3-en-1-amine backbone influences coordination with metal catalysts. For example, trans-alkenes may enhance steric hindrance, altering catalytic activity in asymmetric reactions. Use NOESY NMR to correlate spatial proximity of protons (e.g., δ 2.1–2.3 ppm for N-methyl groups) and confirm stereochemistry .

Q. What strategies resolve contradictions in reported yields or enantiomeric excess (ee) for this compound?

  • Methodological Answer : Discrepancies often arise from reagent quality (e.g., LiEt₃BH purity) or reaction scale. Systematic optimization studies should vary:

  • Temperature : Test 0°C vs. −20°C for LiEt₃BH addition.
  • Workup : Compare aqueous NaOH vs. NH₄Cl quenching.
  • Catalyst loading : Adjust chiral ligand ratios (if applicable).
    Document ee via triplicate HPLC runs and statistical analysis (RSD < 2%) .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. For instance, the alkene’s electron density (localized at C3-C4) may favor [4+2] cycloaddition with dienophiles. Compare computed transition states (B3LYP/6-31G*) with experimental outcomes to validate models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.